1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate is a complex organic compound with a unique molecular structure. Its molecular formula is , and it features multiple functional groups including dicarboxylate and sulfonamide moieties. This compound is primarily used in scientific research due to its potential applications in medicinal chemistry and material science.
This compound belongs to the class of organic compounds known as aromatic compounds, specifically those containing both sulfur and nitrogen heterocycles. It also falls under the category of dicarboxylic acid derivatives due to the presence of two carboxylate groups.
The synthesis of 1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize the synthesized compound.
The molecular structure of 1,3-Diethyl 5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzene-1,3-dicarboxylate can be represented using various structural formulas:
PGNIBAKBJKYRMC-UHFFFAOYSA-N
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
These notations provide a compact representation of the molecule's structure which includes multiple rings and functional groups.
The molecular weight is approximately , indicating a relatively large and complex molecule suitable for various chemical interactions.
The compound can participate in a variety of chemical reactions typical for aromatic compounds with functional groups such as:
Reactions involving this compound often require specific catalysts or reagents to facilitate the desired transformations while minimizing side reactions.
The mechanism by which this compound exerts its effects—particularly in biological systems—can involve several pathways:
The compound's physical properties include:
Chemical properties include:
Data from studies indicate that this compound exhibits interesting properties that warrant further investigation into its potential applications .
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: